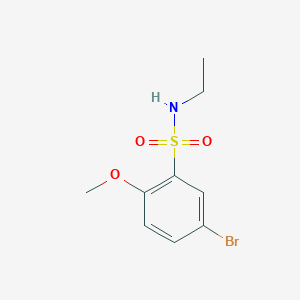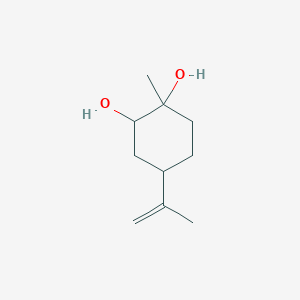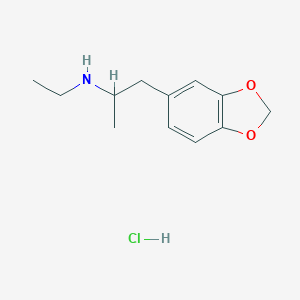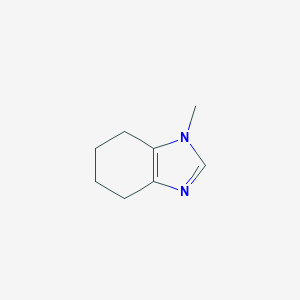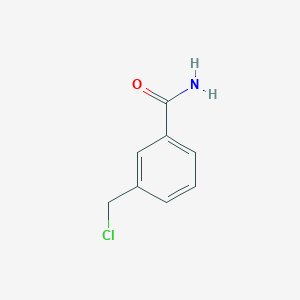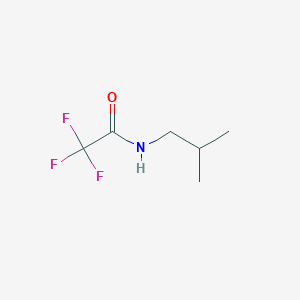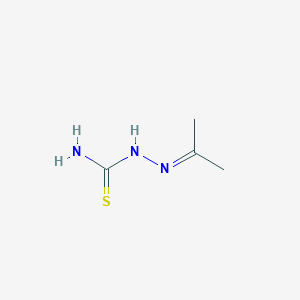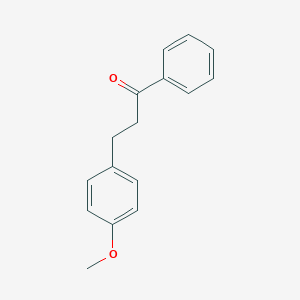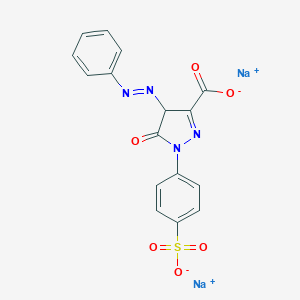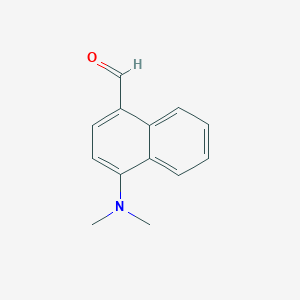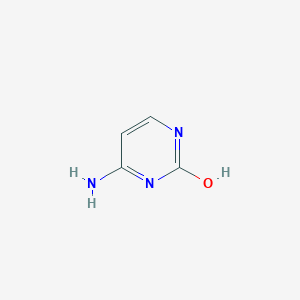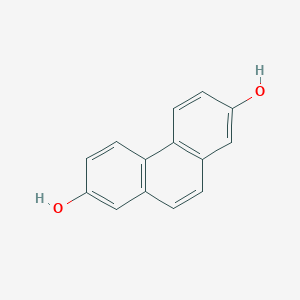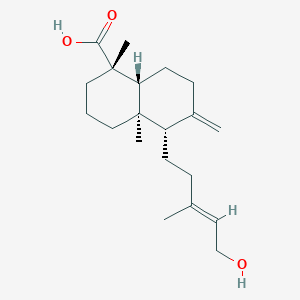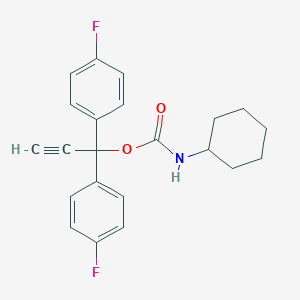
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate is a chemical compound known for its unique structure and properties It features a cyclohexane ring, a carbamic acid group, and two p-fluorophenyl groups attached to a propynyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester typically involves multiple steps. One common method starts with the preparation of the intermediate, bis(4-fluorophenyl)methanol. This intermediate is then reacted with cyclohexanecarbamic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of the ester group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where one of the fluorine atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester include:
- Bis(4-fluorophenyl)methanol
- Bis(4-fluorophenyl)-methanone
- 1,1-bis(p-fluorophenyl)-2,2,2-trichloroethane
Uniqueness
What sets cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester apart is its unique combination of a cyclohexane ring, carbamic acid group, and propynyl ester. This structure imparts specific chemical and physical properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Propiedades
Número CAS |
10087-77-1 |
|---|---|
Fórmula molecular |
C22H21F2NO2 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C22H21F2NO2/c1-2-22(16-8-12-18(23)13-9-16,17-10-14-19(24)15-11-17)27-21(26)25-20-6-4-3-5-7-20/h1,8-15,20H,3-7H2,(H,25,26) |
Clave InChI |
DGBAMTYZPLYMAR-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(=O)NC3CCCCC3 |
SMILES canónico |
C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(=O)NC3CCCCC3 |
Key on ui other cas no. |
10087-77-1 |
Sinónimos |
Cyclohexanecarbamic acid 1,1-bis(p-fluorophenyl)-2-propynyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


